PECTENOTOXIN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pectenotoxins (PTXs) are a group of lipophilic algal toxins . They are produced by Dinophysis spp., along with okadaic acid, dinophysistoxin 1, and dinophysistoxin 2 . PTXs have been detected in microalgae and bivalve molluscs in Australia, Japan, New Zealand, Ireland, Norway, and Portugal .

Synthesis Analysis

The synthesis of PTX-2 has been described in several studies. A synthesis of the bicyclic GH-system, and the design and synthesis of a PTX2-analogue, is presented . The synthesis of the CDE ring fragment of pectenotoxin-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .

Molecular Structure Analysis

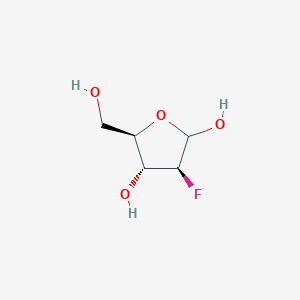

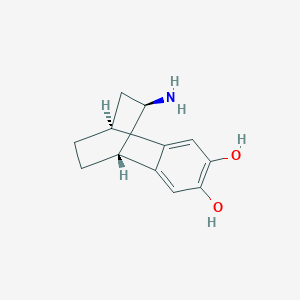

PTXs are a group of marine biotoxins whose structure is based on polyether lactones . The structure of PTX-3, a new constituent of diarrhetic shellfish toxins, has been reported .

Chemical Reactions Analysis

PTX-2 hydroxylation occurred with both rat and human S9 fractions . The synthesis of the CDE ring fragment of this compound-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .

Physical And Chemical Properties Analysis

PTXs are lipophilic toxins found in dinoflagellates Dinophysis fortii, D. acuta, D. acuminata, D. caudata, and D. norvegica . PTXs are heat stable, but they are easily destroyed under strong basic conditions such as used for hydrolysis of acyl esters of the okadaic acid (OA)-group toxins. PTX-group toxins are also labile under acidic conditions .

Mechanism of Action

PTX-2 has been shown to possess affinity to G-actin, binding to a unique site with respect to other known marine-derived actin-targeting agents, and capping the barbed end without filament severing properties . PTX-2 formed a 1:1 complex with actin and engaged a novel site between subdomains 1 and 3 .

Future Directions

PTX-2 is an exceedingly scarce marine-derived natural product that has become a target of interest for many chemical synthesis laboratories across the globe due to its potentially valuable anticancer activity and its daunting molecular structure . More attention should be paid to possible drug–drug interactions with phycotoxins, especially as shellfish can accumulate several phycotoxins as well as other kinds of contaminants .

Properties

CAS No. |

119166-88-0 |

|---|---|

Molecular Formula |

C47H70O14 |

Molecular Weight |

859.056 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)